

Technical Guide: 5-(2-Cyanophenyl)-2-fluorobenzoic Acid & Structural Analogs

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Compound of Interest

Compound Name: 5-(2-Cyanophenyl)-2-fluorobenzoic acid

CAS No.: 1345471-31-9

Cat. No.: B578543

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Role in Poly(ADP-ribose) Polymerase (PARP) Inhibitor Design

Executive Summary & Chemical Identity

5-(2-Cyanophenyl)-2-fluorobenzoic acid (CAS: 1345471-31-9) represents a critical "linchpin" intermediate in medicinal chemistry, specifically in the synthesis of tricyclic heterocycles found in PARP inhibitors (e.g., scaffolds related to Rucaparib, Veliparib, and Talazoparib).

Its structural significance lies in its biaryl core pre-functionalized with orthogonal reactive groups:

- **Carboxylic Acid (C-1):** An electrophilic anchor for amide coupling or cyclization.
- **Fluorine (C-2):** Provides metabolic stability and modulates pKa; serves as a leaving group in nucleophilic aromatic substitution () if activation is required.

- Cyano Group (C-2' on distal ring): A masked amide/amine equivalent, perfectly positioned for intramolecular cyclization to form phenanthridin-6(5H)-ones.

Physicochemical Profile (Data Summary)

Property	Value	Context for Drug Design
Formula		Biaryl Scaffold
MW	241.22 g/mol	Fragment-based lead (Rule of 3 compliant)
pKa (Calc)	-2.9 - 3.2	Acidic due to ortho-F electron withdrawal
H-Bond Donors	1 (COOH)	Critical for Glu988 interaction in PARP1
H-Bond Acceptors	3 (COOH, CN, F)	Solvation and receptor binding
LogP	-2.9	Moderate lipophilicity; good membrane permeability

Structural Analogs & Bioisosteric Strategy

In drug discovery, this molecule is rarely the final drug; it is the template. Modifications focus on optimizing the Nicotinamide-binding pocket interactions of the PARP enzyme.

Table 1: Structural Analogs and Rational Design

Analog Class	Structural Modification	Rationale & Effect
Halogen Bioisosteres	Replace -F with -Cl or -H	-Cl (CAS 394-30-9 precursor): Increases lipophilicity and fills hydrophobic pockets. -H: Reduces metabolic stability (P450 oxidation risk).
Acid Bioisosteres	Replace -COOH with Tetrazole	Improves metabolic stability and membrane permeability while maintaining the acidic proton required for H-bonding.
Cyclization Products	Phenanthridin-6(5H)-one	The Primary Goal. The CN and COOH condense to form a tricyclic lactam, locking the conformation to mimic Nicotinamide.
Scaffold Hopping	Pyridine ring replacement (e.g., Aza-analogs)	Replacing the phenyl ring with pyridine (as in Niraparib) lowers LogP and improves aqueous solubility.

Synthesis Protocols

The synthesis of **5-(2-Cyanophenyl)-2-fluorobenzoic acid** relies on constructing the biaryl bond via palladium-catalyzed cross-coupling.

Protocol A: Suzuki-Miyaura Cross-Coupling (The Industry Standard)

Objective: Couple 5-bromo-2-fluorobenzoic acid with 2-cyanophenylboronic acid.

Reagents:

- Substrate A: 5-Bromo-2-fluorobenzoic acid (1.0 eq)
- Substrate B: 2-Cyanophenylboronic acid (1.1 - 1.2 eq)

- Catalyst:

(3-5 mol%) or
- Base:

(2.0 eq) or
- Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Methodology:

- Degassing: Charge a reaction vessel with Substrate A, Substrate B, and Base. Evacuate and backfill with Argon () three times. This is critical to prevent homocoupling or oxidation of the catalyst.
- Solvation: Add degassed solvent mixture via syringe.
- Catalyst Addition: Add the Pd catalyst quickly under a positive stream of Argon.
- Reaction: Heat the mixture to 85-90°C for 4–12 hours. Monitor via LC-MS for the disappearance of the bromide (M-Br pattern).
- Workup: Cool to RT. Acidify with 1N HCl to pH ~3 (to protonate the carboxylic acid). Extract with Ethyl Acetate ().
- Purification: The product is often a solid. Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc + 1% Acetic Acid).

Protocol B: Intramolecular Cyclization (The Application)

Objective: Convert the intermediate into the PARP-active Phenanthridinone scaffold.

Methodology (Acid-Mediated):

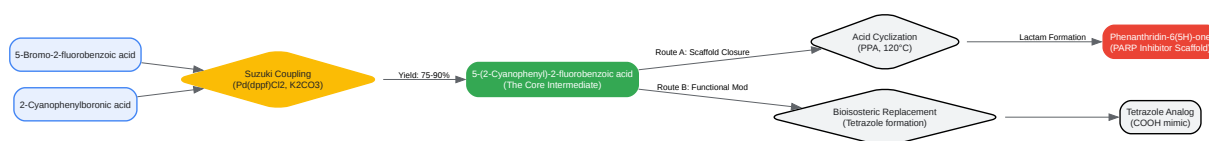
- Dissolve **5-(2-Cyanophenyl)-2-fluorobenzoic acid** in Polyphosphoric Acid (PPA) or Sulfuric Acid (

).

- Heat to 120°C for 2 hours.
- Mechanism: The acid hydrolyzes the nitrile (-CN) to a primary amide, which then attacks the carboxylic acid (or ester) to close the ring, eliminating water.
- Quench: Pour onto crushed ice. The tricyclic lactam precipitates out.

Visualizing the Chemical Logic

The following diagram illustrates the synthesis workflow and the strategic divergence points for analog generation.



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Figure 1: Synthetic workflow from precursors to the PARP-active phenanthridinone scaffold.[1]
[2]

Mechanism of Action Context

Why is this specific structure (and its analogs) valuable?

- Nicotinamide Mimicry: The benzamide/lactam core derived from this molecule mimics the nicotinamide moiety of

- The "Glu988" Anchor: In PARP1/2 enzymes, the amide NH and carbonyl oxygen (derived from the CN and COOH of our topic molecule) form critical hydrogen bonds with Gly863 and Ser904 (backbone) and Glu988 (side chain).
- Pi-Stacking: The biaryl system (phenyl-phenyl) engages in

-stacking interactions with Tyr907 in the catalytic cleft.

Self-Validating Check: If you synthesize an analog where the 2-fluoro group is removed, you may lose metabolic stability against ring oxidation. If you replace the COOH with an ester and fail to hydrolyze it, the molecule cannot form the critical salt bridge or H-bonds required for high-affinity inhibition (

shift from nM to

).

References

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- Wang, B., et al. (2010). Discovery of PAMPARP: A Novel Poly(ADP-ribose) Polymerase-1 Inhibitor. (Contextual reference for biaryl scaffold utility in PARP inhibition).
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